N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzamide
CAS No.: 1396873-00-9
Cat. No.: VC4344752
Molecular Formula: C17H17NO4
Molecular Weight: 299.326
* For research use only. Not for human or veterinary use.
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzamide - 1396873-00-9](/images/structure/VC4344752.png)
Specification
CAS No. | 1396873-00-9 |
---|---|
Molecular Formula | C17H17NO4 |
Molecular Weight | 299.326 |
IUPAC Name | N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]benzamide |
Standard InChI | InChI=1S/C17H17NO4/c1-17(20,10-18-16(19)12-5-3-2-4-6-12)13-7-8-14-15(9-13)22-11-21-14/h2-9,20H,10-11H2,1H3,(H,18,19) |
Standard InChI Key | SLRXQAFSCKCDCP-UHFFFAOYSA-N |
SMILES | CC(CNC(=O)C1=CC=CC=C1)(C2=CC3=C(C=C2)OCO3)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound consists of three distinct moieties:
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Benzo[d] dioxol-5-yl: A methylenedioxy-substituted benzene ring (1,3-benzodioxole), known to enhance metabolic stability and binding affinity in drug design .
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2-Hydroxypropyl: A three-carbon chain with a hydroxyl group at the second position, contributing to solubility and hydrogen-bonding capacity .
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Benzamide: An amide derivative of benzoic acid, frequently utilized in medicinal chemistry for its hydrogen-bonding interactions with biological targets .
The IUPAC name is N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]benzamide, with the SMILES string CC(CNC(=O)C1=CC=CC=C1)(C2=CC3=C(C=C2)OCO3)O
.
Stereochemical Considerations
The hydroxypropyl group introduces a chiral center at the second carbon. While stereochemical data are unspecified in available literature, enantiomeric forms could exhibit divergent biological activities, necessitating further study .
Synthesis and Reactivity
Synthetic Pathways
Although no explicit synthesis is documented for this compound, analogous benzamides are typically prepared via:
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Condensation Reactions: Benzoyl chloride reacts with a primary amine (e.g., 2-(1,3-benzodioxol-5-yl)-2-hydroxypropylamine) in the presence of a base like triethylamine .
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Stepwise Functionalization:
Key Reaction Conditions
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Solvents: Dichloromethane, THF, or DMF.
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Catalysts: DMAP for acyl transfer or Pd-based catalysts for cross-coupling .
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Purification: Column chromatography or recrystallization from ethanol/water .
Physicochemical Properties
The benzodioxole and benzamide groups confer partial aromaticity, while the hydroxyl group enhances polarity, suggesting balanced solubility for biological assays .
Biological Activities and Mechanisms
ATP-Binding Cassette (ABC) Transporter Modulation
Structurally related compounds (e.g., patent CN103214450B) act as ABC transporter regulators, potentiating anion transport in cystic fibrosis therapy . The benzodioxole moiety may interact with transmembrane domains of CFTR, though direct evidence for this compound is lacking .
Comparative Analysis of Related Compounds
This compound’s hybrid structure positions it uniquely among benzodioxole derivatives, merging transporter modulation with enzyme inhibitory potential .
Research Gaps and Future Directions
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Stereochemistry: Resolve enantiomers and assess their pharmacological profiles .
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In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models .
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Target Identification: Use proteomics or CRISPR screens to map interaction networks .
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Formulation Optimization: Develop nanoemulsions or cyclodextrin complexes to enhance solubility .
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